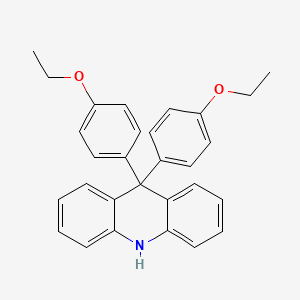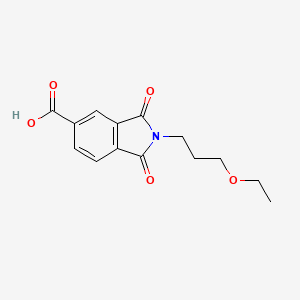
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine, also known as berberine, is a naturally occurring alkaloid found in several plant species. It has been used in traditional medicine for centuries, primarily in the treatment of gastrointestinal disorders. In recent years, berberine has gained attention for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's action is not fully understood. However, it has been suggested that 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine exerts its effects by modulating various signaling pathways. Berberine has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. Berberine has also been shown to inhibit the activity of various enzymes such as dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE). Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Berberine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been found to possess antioxidant properties, which help to protect cells from oxidative damage. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Berberine has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its effects are well documented. However, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine also has some limitations. Its low solubility in water can make it challenging to work with, and its effects can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine. One area of interest is its potential use as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine has been found to possess neuroprotective properties and may help to prevent the accumulation of amyloid-beta and alpha-synuclein, which are associated with these diseases. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's potential as an anticancer agent is an area of ongoing research, with several clinical trials currently underway. Finally, the development of new methods for synthesizing and delivering 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine may help to overcome some of its limitations and make it a more effective treatment option.
Métodos De Síntesis
Berberine can be synthesized using several methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. Extraction from plants such as Berberis aristata and Coptis chinensis is the most common method. Chemical synthesis involves the reaction of 4-ethoxybenzaldehyde with dimethylaniline, followed by cyclization and reduction. Microbial fermentation is a relatively new method and involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae.
Aplicaciones Científicas De Investigación
Berberine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Propiedades
IUPAC Name |
9,9-bis(4-ethoxyphenyl)-10H-acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-3-31-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)32-4-2)25-9-5-7-11-27(25)30-28-12-8-6-10-26(28)29/h5-20,30H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYECNLHQQSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-ethoxyphenyl)-9,10-dihydroacridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)

![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4966298.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4966303.png)

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)